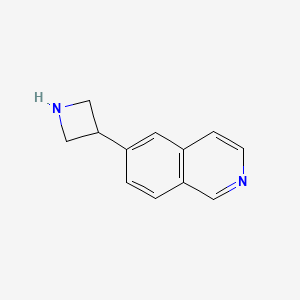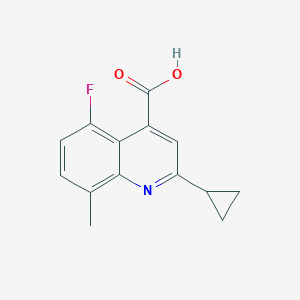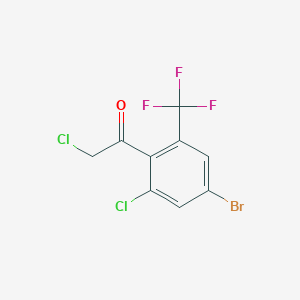
Phosphine oxide, ethyldimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, ethyldimethyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and three organic groups: one ethyl group and two methyl groups. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine oxide, ethyldimethyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, ethyldimethylphosphine, using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired phosphine oxide.
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, ethyldimethyl- may involve large-scale oxidation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters can be optimized to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, ethyldimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where one of the organic groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state compounds, while reduction results in the corresponding phosphine.
Aplicaciones Científicas De Investigación
Phosphine oxide, ethyldimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Phosphine oxides are explored for their potential therapeutic properties, including as inhibitors of specific enzymes.
Industry: In industrial applications, phosphine oxide, ethyldimethyl- is used as a stabilizer in polymer production and as a flame retardant.
Mecanismo De Acción
The mechanism by which phosphine oxide, ethyldimethyl- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The compound’s molecular targets include enzymes and proteins, where it can modulate activity through binding interactions.
Comparación Con Compuestos Similares
Phosphine oxide, ethyldimethyl- can be compared with other similar compounds such as:
Trimethylphosphine oxide: Similar in structure but with three methyl groups instead of one ethyl and two methyl groups.
Diethylmethylphosphine oxide: Contains two ethyl groups and one methyl group.
Triphenylphosphine oxide: Features three phenyl groups, offering different steric and electronic properties.
The uniqueness of phosphine oxide, ethyldimethyl- lies in its specific combination of ethyl and methyl groups, which can influence its reactivity and applications in distinct ways compared to its analogs.
Propiedades
| 39966-25-1 | |
Fórmula molecular |
C4H11OP |
Peso molecular |
106.10 g/mol |
Nombre IUPAC |
1-dimethylphosphorylethane |
InChI |
InChI=1S/C4H11OP/c1-4-6(2,3)5/h4H2,1-3H3 |
Clave InChI |
DKPBGPGFLDMHRG-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




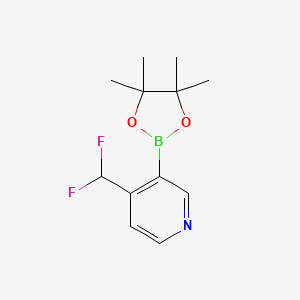

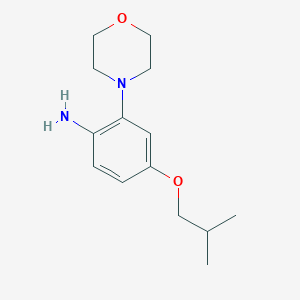
![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
